Anticancer agent 61

in vivo efficacy xenograft hepatocellular carcinoma

Anticancer agent 61 (designated as compound 3v in the primary literature) is a synthetic, N-substituted carbazole sulfonamide derivative that functions as a microtubule-targeting agent (MTA). It is characterized by its oral bioavailability and a mechanism of action involving the disruption of tubulin polymerization, leading to antiproliferative effects across multiple cancer cell lines.

Molecular Formula C22H22N3Na2O8PS
Molecular Weight 565.4 g/mol
Cat. No. B12407225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 61
Molecular FormulaC22H22N3Na2O8PS
Molecular Weight565.4 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)S(=O)(=O)N(CCOP(=O)([O-])[O-])C3=C(N=C(C=C3)OC)OC)C4=CC=CC=C41.[Na+].[Na+]
InChIInChI=1S/C22H24N3O8PS.2Na/c1-24-18-7-5-4-6-16(18)17-14-15(8-9-19(17)24)35(29,30)25(12-13-33-34(26,27)28)20-10-11-21(31-2)23-22(20)32-3;;/h4-11,14H,12-13H2,1-3H3,(H2,26,27,28);;/q;2*+1/p-2
InChIKeyMXTPMEUEMLWOTC-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anticancer Agent 61 (Compound 3v): A Water-Soluble Carbazole Sulfonamide Microtubule Inhibitor


Anticancer agent 61 (designated as compound 3v in the primary literature) is a synthetic, N-substituted carbazole sulfonamide derivative that functions as a microtubule-targeting agent (MTA) [1]. It is characterized by its oral bioavailability and a mechanism of action involving the disruption of tubulin polymerization, leading to antiproliferative effects across multiple cancer cell lines [1]. Key physicochemical identifiers include a molecular formula of C22H22N3Na2O8PS, a molecular weight of 565.44 g/mol, and a CAS number of 2413148-53-3 [2].

Interchangeability Risks with Anticancer Agent 61 Analogs: Evidence of Divergent In Vivo Performance


Despite sharing a core carbazole sulfonamide scaffold with other compounds in its class, such as the lead compound IG-105 (1) or close structural analog 4c, the biological profile of anticancer agent 61 (3v) is distinct [1]. Critical differences in N-substitution and the appended water-solubilizing group result in significant variation in pharmacokinetic parameters, in vivo efficacy, and the balance between potency and toxicity [1]. While compound 4c demonstrates superior tumor growth inhibition, its enhanced potency may come with a different therapeutic window, underscoring that these analogs are not functionally interchangeable and must be selected based on specific experimental requirements as demonstrated by their divergent quantitative performance [1].

Procurement-Relevant Quantitative Differentiation: Anticancer Agent 61 vs. Comparators


Comparative In Vivo Efficacy: Anticancer Agent 61 vs. CA-4P in a HepG2 Xenograft Model

The in vivo antitumor efficacy of anticancer agent 61 (3v) was directly compared to the known vascular disrupting agent CA-4P (combretastatin A-4 phosphate) in a human HepG2 xenograft mouse model. The study established that their tumor-suppressive effects were comparable [1]. This provides a benchmark against a clinically-relevant comparator, positioning agent 61 as a potent MTA with a similar efficacy profile to a well-characterized agent used in clinical trials.

in vivo efficacy xenograft hepatocellular carcinoma

Dose-Response Differentiation: Agent 61 (3v) vs. the More Potent Analog 4c

In a direct comparison of key compounds from the same study, the structurally related analog 4c showed significantly greater tumor growth inhibition at a lower dose. While anticancer agent 61 (3v) achieved 54.5% inhibition at 50 mg/kg, compound 4c inhibited tumor growth by 71.7% at just 25 mg/kg [1]. This head-to-head result highlights a key differentiation: agent 61 presents a moderately potent profile, while 4c is a higher-potency analog, guiding users to select 3v for studies where a less extreme degree of target inhibition or a specific therapeutic window is being modeled.

structure-activity relationship analog comparison tumor xenograft

Cellular Antiproliferative Profile of Anticancer Agent 61 Across Multiple Tumor Cell Lines

The in vitro antiproliferative activity of anticancer agent 61 has been quantified across a small panel of human cancer cell lines, establishing a baseline potency profile [1]. Without a cell-for-cell comparator from the same assay for each line, this data serves as a reference for the compound's intrinsic potency. The relatively narrow range of IC50 values (1.08–1.97 μM) suggests consistent activity, which is a valuable characteristic for researchers evaluating its potential as a chemical probe.

antiproliferative activity cytotoxicity drug screening

Oral Bioavailability Advantage of Anticancer Agent 61 Over Standard Microtubule Agents

A major limitation of many clinically used microtubule-targeting agents like paclitaxel and vinblastine is their poor water solubility and need for intravenous administration, which limits their practicality for long-term in vivo studies. Anticancer agent 61 is explicitly described as an orally active anticancer agent [1]. While specific oral pharmacokinetic parameters are not detailed in the available abstract, this characteristic differentiates it from a broad class of MTAs that require parenteral administration, offering a significant practical advantage for chronic dosing regimens.

pharmacokinetics oral bioavailability drug delivery

Structural and Pharmacophoric Differentiation from the Lead Compound IG-105

Anticancer agent 61 (3v) is a product of the structural optimization of IG-105 (compound 1), a known carbazole-based MTA [1][2]. The modifications were specifically designed to improve aqueous solubility while retaining biological activity. The attachment of a phosphate sodium salt group via the N-substitution position represents a deliberate modification to enhance drug-like properties [1], which would logically lead to improved formulation and administration compared to the parent compound.

structure-activity relationship lead optimization carbazole pharmacophore

Optimal Deployment Scenarios for Anticancer Agent 61 in Drug Discovery


In Vivo Hepatocellular Carcinoma (HCC) Model Development

Anticancer agent 61's demonstrated in vivo efficacy, which is comparable to the positive control CA-4P in a HepG2 xenograft model, makes it a strong candidate for establishing new HCC animal models or benchmarking novel therapies against a microtubule-targeted mechanism [1]. Researchers can use it as a control arm to assess the efficacy of immunotherapies or multi-kinase inhibitors in direct comparison.

Lead Optimization Chemical Probe for Microtubule Biology

As a rationally designed, water-soluble analog of IG-105, agent 61 serves as an advanced chemical probe for dissecting the role of the colchicine-binding site in cancer cell biology [1]. Its improved properties over the parent compound make it the preferred tool for cellular assays requiring prolonged exposure times or for target engagement studies where compound precipitation is a concern.

Oral Oncology Drug Feasibility Studies

The oral bioavailability of anticancer agent 61 is its most distinct practical advantage over many established MTAs [1]. It is ideally suited for in vivo proof-of-concept studies aiming to establish the feasibility of an oral microtubule inhibitor regimen. This is particularly relevant for chronic, metronomic dosing schedules in oncology, where repeated intravenous administration is a major limitation.

Structure-Activity Relationship (SAR) Studies on Carbazole Scaffolds

The clear quantitative difference in in vivo potency between agent 61 (3v) and its more potent analog 4c (54.5% vs. 71.7% tumor growth inhibition) provides a valuable data point for medicinal chemistry SAR programs [1]. Compound 3v can serve as a key intermediate-efficacy reference standard when screening new carbazole sulfonamide derivatives, helping to explore the relationship between N-substituent chemistry and therapeutic window.

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